molecular formula C12H15N3O2 B2632588 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 338423-01-1

5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2632588
CAS No.: 338423-01-1
M. Wt: 233.271
InChI Key: RKSYVSMEVYYIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the nitration of a precursor benzodiazole compound. Common reagents for nitration include nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo reduction to form an amino group.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 5,6-dimethyl-4-amino-1-(propan-2-yl)-1H-1,3-benzodiazole.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4-nitro-1-(propan-2-yl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-1,3-benzodiazole: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    4-Nitro-1H-1,3-benzodiazole: Lacks the dimethyl and propan-2-yl groups, affecting its physical and chemical properties.

Properties

IUPAC Name

5,6-dimethyl-4-nitro-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7(2)14-6-13-11-10(14)5-8(3)9(4)12(11)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYVSMEVYYIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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